molecular formula C9H5BrF4O3 B6611582 4-(2-Bromotetrafluoroethoxy)benzoic acid CAS No. 134151-71-6

4-(2-Bromotetrafluoroethoxy)benzoic acid

Cat. No.: B6611582
CAS No.: 134151-71-6
M. Wt: 317.03 g/mol
InChI Key: RHPLIERJFWOUDC-UHFFFAOYSA-N
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Description

4-(2-Bromotetrafluoroethoxy)benzoic acid is an organic compound characterized by the presence of a benzoic acid moiety substituted with a 2-bromotetrafluoroethoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Bromotetrafluoroethoxy)benzoic acid typically involves the reaction of 4-hydroxybenzoic acid with 2-bromotetrafluoroethanol under suitable conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the etherification process, resulting in the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can optimize the synthesis and ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

4-(2-Bromotetrafluoroethoxy)benzoic acid can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The benzoic acid moiety can be oxidized to form corresponding carboxylates or reduced to alcohols.

    Coupling Reactions: The compound can participate in palladium-catalyzed coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium azide, potassium thiolate, and amines. Reactions are typically carried out in polar solvents like DMF or DMSO.

    Oxidation and Reduction: Oxidizing agents such as potassium permanganate or reducing agents like lithium aluminum hydride are used.

    Coupling Reactions: Palladium catalysts, such as Pd(PPh3)4, and bases like potassium carbonate are employed.

Major Products Formed

    Substitution Reactions: Products include azido, thiol, and amine derivatives.

    Oxidation and Reduction: Products include carboxylates and alcohols.

    Coupling Reactions: Biaryl derivatives are formed.

Scientific Research Applications

4-(2-Bromotetrafluoroethoxy)benzoic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various organic transformations.

    Biology: The compound can be used to modify biomolecules, such as proteins and nucleic acids, for studying their functions and interactions.

    Industry: The compound is used in the production of specialty chemicals and materials with unique properties, such as fluorinated polymers.

Mechanism of Action

The mechanism of action of 4-(2-Bromotetrafluoroethoxy)benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and fluorine atoms in the compound can form strong interactions with target molecules, influencing their activity and function. The benzoic acid moiety can also participate in hydrogen bonding and electrostatic interactions, further modulating the compound’s effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromo-2-fluorobenzoic acid
  • 4-Bromo-2-chlorobenzoic acid
  • 4-Bromo-2-iodobenzoic acid

Uniqueness

4-(2-Bromotetrafluoroethoxy)benzoic acid is unique due to the presence of both bromine and tetrafluoroethoxy groups, which impart distinct chemical properties

Properties

IUPAC Name

4-(2-bromo-1,1,2,2-tetrafluoroethoxy)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5BrF4O3/c10-8(11,12)9(13,14)17-6-3-1-5(2-4-6)7(15)16/h1-4H,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHPLIERJFWOUDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)O)OC(C(F)(F)Br)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5BrF4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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